molecular formula C17H17ClFN3O4S B4367723 1-(2-chloro-4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(2-chloro-4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B4367723
M. Wt: 413.9 g/mol
InChI Key: UMMWFSKOWOAFEX-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves multi-step organic reactions. A common synthetic route may include:

    Nucleophilic substitution: Reacting 2-chloro-4-fluorobenzyl chloride with piperazine to form 1-(2-chloro-4-fluorobenzyl)piperazine.

    Sulfonylation: Treating the intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 1-(2-chloro-4-fluorobenzyl)-4-[(4-aminophenyl)sulfonyl]piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding sulfonic acid derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
  • 1-(4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
  • 1-(2-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Uniqueness

1-(2-chloro-4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O4S/c18-17-11-14(19)2-1-13(17)12-20-7-9-21(10-8-20)27(25,26)16-5-3-15(4-6-16)22(23)24/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMWFSKOWOAFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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